Hexaethylphosphoramide

Description

Contextualization within Phosphoramide (B1221513) Chemistry Research

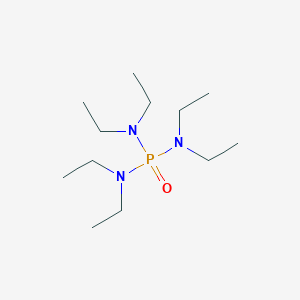

Hexaethylphosphoramide (HEPA) belongs to the class of compounds known as phosphoramides, which are amides of phosphoric acid. wikipedia.org The chemistry of these compounds is dominated by the properties of the phosphoryl group (P=O) and the nitrogen-phosphorus (N-P) bonds. The P=O bond in phosphoramides is highly polarized, leading to a significant negative charge on the oxygen atom. wikipedia.org This structural feature is central to their chemical behavior.

Research in phosphoramide chemistry often involves their use as ligands in coordination chemistry. researchgate.netlibretexts.orgwikipedia.org The polarized phosphoryl oxygen acts as a potent Lewis base, readily donating its electron pair to coordinate with metal cations. researchgate.netchemeurope.com Studies on the coordination chemistry of the related compound Hexamethylphosphoramide (B148902) (HMPA) have shown that it forms stable complexes with a variety of metal ions, coordinating via the phosphoryl oxygen. researchgate.net This behavior is a general characteristic of phosphoramides and is fundamental to their application as solvents and reagents that can influence the reactivity of metal-based reagents. wikipedia.orgchemeurope.com The synthesis of novel phosphoramide derivatives is also an active area of research, aiming to create compounds with tailored properties for specific applications. researchgate.net For instance, the reaction of 2-imino-2H-chromene-3-carboxamide with this compound in dry 1,4-dioxane (B91453) yields a 2-(diethylamino)chromeno[2,3-d] lookchem.comCurrent time information in Bangalore, IN.nih.govdiazaphosphinine derivative. researchgate.net

Significance in Advanced Organic Synthesis Research

In the field of advanced organic synthesis, which focuses on the efficient construction of complex molecules, solvents and reagents play a critical role in controlling reaction outcomes. surrey.ac.ukgu.se this compound has found utility as a specialty solvent and reagent due to its unique properties. cymitquimica.com As a polar aprotic solvent, it can facilitate reactions by solvating charged intermediates. cymitquimica.comchemeurope.com

HEPA is recognized for its utility as an extractant, particularly in the separation of metal ions, a valuable property in both analytical and materials science applications. cymitquimica.com Its ability to coordinate with metal ions also makes it a significant additive in certain organometallic reactions. Research has shown its application as a Lewis base additive in reactions involving samarium ketyls, where it can influence the course of the reaction. colab.ws

The significance of HEPA is often understood in comparison to its extensively studied analog, Hexamethylphosphoramide (HMPA). HMPA is well-known for its ability to accelerate slow SN2 reactions and enhance the reactivity of organolithium bases by breaking up their oligomeric aggregates through strong cation solvation. wikipedia.orgchemeurope.com While more specific research on HEPA is less abundant, its structural similarity to HMPA suggests analogous applications. For example, HEPA has been employed in the synthesis of complex heterocyclic systems. In one study, it was used as a reagent to react with 2-imino-2H-chromene-3-carboxamide, leading to the formation of a novel diazaphosphinine derivative. researchgate.net Such applications underscore the role of HEPA in enabling specific transformations that are central to modern synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-[bis(diethylamino)phosphoryl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N3OP/c1-7-13(8-2)17(16,14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZPNEGZBIUWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(N(CC)CC)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180857 | |

| Record name | Hexaethylphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-07-3 | |

| Record name | N,N,N′,N′,N′′,N′′-Hexaethylphosphoric triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaethylphosphoramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethylphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Application in Advanced Organic Transformation Studies

Exploration of Its Influence on Reaction Pathways and Selectivity

One of the most significant applications of Hexaethylphosphoramide and its analog HMPA in organic synthesis is its use as a reaction-modifying additive, particularly in reactions involving organometallic bases and enolates. wikipedia.org Its strong ability to coordinate with metal cations, especially Li⁺, profoundly influences reaction pathways and selectivity (both regioselectivity and stereoselectivity). wikipedia.orgnih.gov

When a strong base like lithium diisopropylamide (LDA) is used to deprotonate a ketone, it forms a lithium enolate ion pair. In standard non-polar solvents like THF, this ion pair exists as aggregates, which tempers its reactivity. The addition of a small amount of HEPA breaks up these aggregates by strongly solvating the Li⁺ cation. wikipedia.org This sequestration of the cation generates a more dissociated, or "naked," and highly reactive enolate anion.

This increase in anion reactivity has a direct impact on the selectivity of subsequent reactions, such as alkylation. Often, enolate alkylation can proceed via two pathways: a faster, kinetically controlled pathway and a more stable, thermodynamically controlled pathway. The use of HEPA can alter the balance between these pathways. By creating a more reactive nucleophile, it can favor the kinetic product, where the reaction occurs at the site of fastest proton abstraction, before equilibration to the more stable thermodynamic enolate can occur.

The table below illustrates the conceptual effect of HEPA on the regioselectivity of an unsymmetrical ketone's enolate alkylation.

| Reaction Conditions | Kinetic Product Ratio | Thermodynamic Product Ratio | Rationale |

| LDA in THF at -78°C | >95% | <5% | The low temperature and standard solvent favor the irreversible formation and trapping of the kinetic enolate at the less-substituted carbon. |

| LDA in THF/HEPA at -78°C | Variable, may decrease | Variable, may increase | HEPA increases enolate reactivity, potentially leading to faster reaction but also enabling faster equilibration or altered aggregation states that can change the product distribution. wikipedia.org |

| NaH in THF, reflux | <10% | >90% | Weaker base and higher temperature allow the enolate to equilibrate to the more stable, substituted form before alkylation occurs. |

This table is a conceptual representation based on established principles of enolate chemistry. nih.govucsb.edu The precise ratios depend on the specific substrate, electrophile, and reaction conditions.

This ability to modulate the reactivity of anionic intermediates makes HEPA a powerful tool for chemists to steer a reaction toward a desired, often less-favored, product. This control is critical in complex total synthesis where precise construction of stereocenters and carbon skeletons is required. 182.160.97nih.govnumberanalytics.com

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of hexaethylphosphoramide, the signals arise from the protons of the six ethyl groups attached to the nitrogen atoms. Each ethyl group consists of a methylene (B1212753) group (-CH₂) and a methyl group (-CH₃). Due to spin-spin coupling, the methylene protons will appear as a quartet, and the methyl protons will appear as a triplet. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and phosphorus atoms. By comparison with hexamethylphosphoramide (B148902) (HMPA), where the methyl protons appear as a doublet around 2.6 ppm due to coupling with ³¹P, the signals for the ethyl groups in HEPA are expected to be in a similar region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~1.1 | Triplet | ~7 |

| -CH₂- | ~3.1 | Quartet | ~7 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of HEPA is expected to show two distinct signals corresponding to the two different carbon environments in the ethyl groups: the methyl carbon (-CH₃) and the methylene carbon (-CH₂-). The chemical shifts of these carbons are influenced by the adjacent nitrogen atom. In HMPA, the methyl carbons give a single signal at approximately 37 ppm. For HEPA, the methylene carbon, being directly attached to the nitrogen, would appear more downfield than the methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~14 |

| -CH₂- | ~42 |

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. wikipedia.org Since ³¹P has a nuclear spin of 1/2 and is 100% abundant, it provides sharp signals over a wide chemical shift range. huji.ac.il The chemical shift of the phosphorus atom in HEPA is sensitive to the nature of the substituents on the phosphorus atom. For phosphoramides like HEPA, the phosphorus atom is in a +5 oxidation state. The ³¹P chemical shift is typically reported relative to 85% phosphoric acid. wikipedia.org For HMPA, the ³¹P chemical shift is around 23.4 ppm. The value for HEPA is expected to be in a similar range, reflecting the comparable electronic environment around the phosphorus atom.

Infrared (IR) Spectroscopy Studies

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. youtube.com The IR spectrum provides a characteristic fingerprint of a molecule, revealing the presence of specific functional groups.

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of its constituent bonds. Key vibrational modes include the P=O (phosphoryl) stretching, P-N (phosphorus-nitrogen) stretching, and the various vibrations of the ethyl groups (C-H stretching, bending). The P=O stretching vibration is particularly characteristic and typically appears as a strong band in the region of 1200-1300 cm⁻¹. The P-N stretching vibrations are expected in the 900-1000 cm⁻¹ and 700-800 cm⁻¹ regions. The C-H stretching vibrations of the ethyl groups will be observed around 2850-3000 cm⁻¹.

Table 3: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (ethyl) | 2850 - 3000 | Strong |

| C-H bend (ethyl) | 1370 - 1470 | Medium |

| P=O stretch | 1200 - 1300 | Strong |

| P-N stretch | 900 - 1000, 700 - 800 | Medium-Strong |

The NIST WebBook provides an IR spectrum for the related compound, hexamethylphosphoramide (HMPA), which shows a strong P=O stretch at approximately 1210 cm⁻¹ and prominent C-H stretching bands. nist.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). wikipedia.org This provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structure elucidation.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (263.38 g/mol ). The fragmentation of HEPA under electron ionization (EI) would likely involve the cleavage of C-N and P-N bonds. Common fragmentation pathways would include the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 234, and the loss of a diethylamino radical (•N(CH₂CH₃)₂) to give a fragment at m/z 191. Further fragmentation could lead to smaller charged species.

By comparison, the mass spectrum of HMPA from the NIST WebBook shows a molecular ion peak at m/z 179 and significant fragments corresponding to the loss of methyl and dimethylamino groups. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z |

| [C₁₂H₃₀N₃OP]⁺ (Molecular Ion) | 263 |

| [M - CH₂CH₃]⁺ | 234 |

| [M - N(CH₂CH₃)₂]⁺ | 191 |

Computational and Theoretical Chemistry Studies of Hexaethylphosphoramide

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute a wide range of molecular properties. vcclab.org These calculations can predict electronic structure, molecular geometries, and various physicochemical descriptors that are crucial for understanding a molecule's behavior. vcclab.orgnih.gov For Hexaethylphosphoramide, these methods provide foundational data on its lipophilicity and polarity.

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, indicating its tendency to dissolve in fatty or oily phases versus aqueous phases. wikipedia.org The XLogP3 algorithm is a well-established computational method for predicting LogP values. openeducationalberta.ca It employs an additive model that uses a large database of known LogP values as a reference. openeducationalberta.ca The algorithm calculates the LogP of a query compound by starting with a structurally similar reference compound and then adjusting the value based on atom/group types and correction factors. openeducationalberta.ca This method is valued for its accuracy and its ability to effectively use ever-expanding experimental data. openeducationalberta.ca

For this compound, the calculated XLogP3 value provides a quantitative measure of its lipophilicity.

| Compound | Computed Parameter | Value | Source |

|---|---|---|---|

| This compound | XLogP3 | 2.5 | PubChem CID 75805 researchgate.net |

Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the polarity of a molecule by summing the surface areas of its polar atoms, primarily nitrogen and oxygen, and their attached hydrogens. chemaxon.com It is a valuable parameter in medicinal chemistry for predicting a drug's transport properties, such as its ability to permeate cell membranes. chemaxon.com TPSA is calculated based on fragment contributions, which allows for rapid computation without the need for 3D molecular geometry, making it suitable for high-throughput screening. A higher TPSA value generally corresponds to lower lipid solubility and reduced membrane permeability.

The TPSA for this compound has been calculated using computational tools that apply these fragment-based methods.

| Compound | Computed Parameter | Value (Ų) | Source |

|---|---|---|---|

| This compound | TPSA | 12.47 | Calculated via Molinspiration |

XLogP3 Parameter Computations

Mechanistic Pathway Modeling

Mechanistic pathway modeling uses computational methods to simulate and understand the step-by-step processes of chemical reactions. These models are crucial for predicting reaction outcomes, understanding kinetic profiles, and elucidating the formation of intermediates and transition states. By applying principles of theoretical chemistry, researchers can model complex reaction networks, such as those involved in metabolism or chemical synthesis. This approach can involve quantum mechanics/molecular mechanics (QM/MM) simulations to describe reactions at an electronic level, providing deep insights into how bonds are formed and broken. However, the development of such models requires significant computational resources and is often focused on reactions of broad interest, such as those catalyzed by common enzyme families.

A review of publicly available scientific literature indicates that specific, detailed mechanistic pathway models for the reactions of this compound have not been extensively published. While the general methodologies for modeling reaction mechanisms are well-developed, their application to this particular compound is not documented in the searched databases.

Structure-Reactivity Relationship Predictions

Structure-Reactivity Relationship (SRR) studies aim to predict the reactivity of a chemical based on its molecular structure. These predictions are often achieved through Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular descriptors with chemical or biological activity. Modern approaches leverage machine learning and quantum chemical descriptors to build predictive models. For instance, properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate a molecule's electron-donating or accepting abilities, respectively, which is fundamental to its reactivity. These predictive models are invaluable in fields like toxicology and drug discovery for flagging potentially reactive compounds early in the development process.

While the theoretical framework for predicting structure-reactivity relationships is robust, specific predictive models detailing the reactivity of this compound are not readily found in the reviewed literature. General principles suggest that the phosphoryl group and the nitrogen atoms would be key determinants of its reactivity, but dedicated computational studies to quantify these relationships for this compound are not publicly documented.

Synthesis and Academic Study of Hexaethylphosphoramide Derivatives

Design and Synthesis of Novel Phosphoramide (B1221513) Analogues

The design of novel phosphoramide analogues is often driven by the goal of incorporating specific functionalities or improving the properties of a parent molecule. researchgate.net A common strategy involves the phosphorylation of natural products or other bioactive molecules to enhance their stability, bioavailability, or biological activity. researchgate.net The introduction of a phosphoramide moiety can alter a molecule's charge, hydrogen bonding capacity, and spatial structure. researchgate.net

Synthetic approaches to phosphoramides are diverse, with common methods categorized based on the phosphorus-containing starting material. These strategies include reactions starting from phosphorus halides, phosphates, or compounds with a P-H bond. rsc.org One prevalent method is the reaction of a molecule containing a hydroxyl or amino group with a phosphorylating agent, such as a phosphorochloridate, in the presence of a base. researchgate.netsoton.ac.uk For instance, a series of novel phosphoramide derivatives of the natural product paeonol (B1678282) were synthesized in high yields using a facile phosphorylated reaction. researchgate.net Similarly, phosphoramide derivatives of 4-hydroxycoumarin (B602359) have been successfully synthesized. researchgate.net

Another significant synthetic route is the Staudinger reaction, which involves the reaction of an azide (B81097) with a phosphite (B83602) to form a phosphoramidate. soton.ac.uk This method has been employed to prepare masked nucleotides of thymidine (B127349) analogues where a nitrogen atom replaces the oxygen in the nucleoside-phosphorus linkage. soton.ac.uk

In some cases, hexaethylphosphoramide itself is used as a reagent to create more complex heterocyclic structures. For example, the reaction of 2-imino-2H-chromene-3-carboxamide with this compound in dry 1,4-dioxane (B91453) has been shown to yield a 2-(diethylamino)chromeno[2,3-d] rsc.orgresearchgate.netnih.govdiazaphosphinine derivative. researchgate.net

The general synthetic schemes for phosphoramides can be summarized as follows:

From Phosphorus Halides: R₂NH + POCl₃ → R₂N-POCl₂ + HCl

Phosphorylation of Alcohols/Phenols: R'OH + R₂N-POCl₂ → R'O-P(O)(NR₂)₂ + HCl

Staudinger Reaction: R'N₃ + P(OR")₃ → R'N=P(OR")₃ → R'NH-P(O)(OR")₂ (after hydrolysis)

These methods provide access to a wide range of phosphoramide analogues, enabling the systematic study of structure-activity relationships.

Exploration of Modified Reactivity Profiles

The modification of the this compound structure leads to derivatives with distinct and often enhanced reactivity profiles. The electronic and steric properties of the substituents on the phosphorus atom significantly influence the compound's behavior as a ligand, catalyst, or bioactive molecule.

A key area of research is the development of phosphoramide derivatives as enzyme inhibitors. For example, a library of forty phosphorus derivatives, including phosphoramides and thiophosphoramides, was synthesized and evaluated as urease inhibitors. acs.org Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is important in agriculture to prevent ammonia (B1221849) loss from fertilizers. The study found that the nature of the substituents on the phosphoramide core was critical for inhibitory activity. Several of the synthesized compounds demonstrated significantly higher efficacy than the commercial inhibitor N-(n-butyl)thiophosphoric triamide (NBPT). acs.org Molecular modeling studies indicated that these inhibitors interact with the active center of the enzyme. acs.org

| Compound/Inhibitor | IC₅₀ (µM) acs.org |

| N-(n-butyl)thiophosphoric triamide (NBPT) | 0.100 |

| Phenyl (diamino)phosphinate | 0.038 |

| N,N'-Dicyclohexylphosphorodiamidic acid | 0.041 |

| N,N,N',N'-Tetraethyl-P-phenylphosphoric triamide | 0.055 |

| (4-Chlorophenyl)phosphordiamidic acid | 0.089 |

In another example, the synthesis of chromeno[2,3-d] rsc.orgresearchgate.netnih.govdiazaphosphinines and chromeno[4,3-c] researchgate.netnih.govazaphospholes from reactions involving this compound or other phosphorus halides resulted in compounds with significant antioxidant properties. researchgate.net The study demonstrated that the newly formed heterocyclic systems, which incorporate a phosphoramide-like structure, showed potent radical scavenging activity, in some cases comparable to the standard antioxidant ascorbic acid. researchgate.net The enhanced activity was attributed to the presence of the 1,3,2-diazaphosphinine and 1,2-azaphosphole rings containing NH groups and conjugated π-electron systems. researchgate.net

Advanced Synthetic Strategies for Derivative Libraries

The need to screen large numbers of compounds for biological activity or catalytic performance has driven the development of advanced strategies for creating libraries of phosphoramide derivatives. High-throughput screening requires access to a diverse collection of structurally related compounds, which can be achieved through combinatorial chemistry and parallel synthesis techniques. core.ac.uk

A cornerstone of modern derivative library synthesis is phosphoramidite (B1245037) chemistry. nih.govumich.edu Originally developed for oligonucleotide synthesis, this methodology is highly adaptable for creating libraries of phosphoramides. oup.commdpi.com The process involves the use of stable phosphoramidite monomers, which are activated to react with a nucleophile (like an alcohol or amine) to form a phosphite triester. Subsequent oxidation yields the stable pentavalent phosphoramide or phosphate (B84403) triester. The modularity of this approach allows for the rapid assembly of a wide variety of structures by simply changing the phosphoramidite monomer and the nucleophile. nih.govmdpi.com

Automated parallel synthesis is a powerful tool for generating these libraries. core.ac.uk Using robotic systems and multi-well plates, a large number of distinct phosphoramidite ligands can be prepared simultaneously in solution-phase. core.ac.uk This approach was successfully used to create a 96-well format library of phosphoramidite ligands in a single day. The resulting library was then screened in situ for its effectiveness in the rhodium-catalyzed asymmetric addition of arylboronic acids to aldehydes, leading to the rapid discovery of highly efficient enantioselective catalysts. core.ac.uk

Key features of advanced synthetic strategies for phosphoramide libraries include:

Solid-Phase Synthesis: Attaching the initial molecule to a solid support (polymer bead) allows for easy purification by simple filtration and washing after each reaction step. This has been extensively used in oligonucleotide synthesis. oup.com

Solution-Phase Parallel Synthesis: This method avoids the potential issues of solid-phase synthesis (e.g., reaction kinetics) and is amenable to high-throughput screening in solution. core.ac.uk

Modular Approach: Using a common scaffold and varying the building blocks (e.g., different amines and alcohols with a phosphorus core) allows for the systematic generation of diverse libraries. nih.govcore.ac.uk

Automated Synthesis Platforms: Robotics and automated liquid handlers increase the speed, reliability, and throughput of library synthesis. core.ac.uk

These advanced strategies have transformed the process of discovering new functional molecules, enabling researchers to efficiently synthesize and test vast arrays of phosphoramide derivatives for applications ranging from catalysis to drug discovery. nih.govcore.ac.uk

Historical Trajectories in the Chemical Research of Hexaethylphosphoramide

Early Mentions and Initial Research Contexts

Hexaethylphosphoramide, also known as tris(diethylamino)phosphine (B1199214) oxide, emerged in the mid-20th century alongside its more extensively studied counterpart, hexamethylphosphoramide (B148902) (HMPA). Initial research often mentioned this compound in comparative studies with other alkylphosphoramides. These early investigations primarily explored their physical properties, solvent capabilities, and potential applications in various chemical reactions.

One of the early contexts in which this compound appeared was in the study of systemic insecticides. Research into the components of technical grade insecticides like schradan (B1681561) sometimes suggested the presence of related phosphoramide (B1221513) esters, with this compound being a potential constituent alongside the primary component, octamethylpyrophosphoramide. datapdf.com The analytical techniques of the time, such as paper chromatography, were employed to separate and identify these complex mixtures. datapdf.com

In the realm of organic synthesis, this compound was recognized for its utility as a polar aprotic solvent. It was noted as a suitable medium for reactions such as the alkynylation of ketones and aldehydes. google.com Its properties were often compared to those of HMPA and dimethyl sulfoxide (B87167) (DMSO). google.com For instance, in the context of preparing organometallic reagents, this compound was mentioned as a potential solvent for facilitating certain transformations.

Evolution of Synthetic Utility and Mechanistic Understanding

The synthetic utility of this compound has evolved, with its application extending beyond being a mere solvent to an active participant in various chemical transformations. It has found use as a reagent or additive in a range of reactions, influencing both reactivity and selectivity.

A significant area of application for this compound has been in reactions involving metal-mediated transformations. For example, it has been employed in conjunction with samarium iodide for the coupling of ketones with alkyl halides. colab.ws In these cases, this compound can act as a ligand, modifying the properties of the metal center and thereby influencing the course of the reaction.

Furthermore, this compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of chromeno[2,3-d] google.comvdoc.pubbioscientifica.comdiazaphosphinine derivatives. researchgate.net In this context, it reacts with other starting materials to form the core heterocyclic structure. researchgate.net

The mechanistic understanding of reactions involving this compound has also progressed. In polymerization chemistry, it has been investigated as an electron donor in visible-light initiated controlled radical polymerization systems. google.com Studies have explored how the structure of the electron donor, including this compound, affects the polymerization process. google.com

More recent research has continued to explore the applications of this compound in organic synthesis. It has been mentioned as a potential component in catalytic systems for the preparation of organic carbonates and in the synthesis of complex molecules like cyclophanes. google.comgoogle.com

The table below summarizes key research findings related to the historical development and synthetic applications of this compound.

| Research Area | Key Finding |

| Early Mentions | Identified as a potential component in technical grade systemic insecticides alongside other phosphoramide esters. datapdf.com |

| Solvent Properties | Utilized as a polar aprotic solvent for reactions like the alkynylation of ketones and aldehydes, often compared to HMPA and DMSO. google.com |

| Organometallic Chemistry | Employed as a ligand or additive in samarium iodide-mediated coupling reactions. colab.ws |

| Heterocyclic Synthesis | Used as a reagent in the synthesis of chromeno[2,3-d] google.comvdoc.pubbioscientifica.comdiazaphosphinine derivatives. researchgate.net |

| Polymer Chemistry | Investigated as an electron donor in visible-light initiated controlled radical polymerization. google.com |

| Catalysis | Mentioned as a potential component in catalytic systems for the synthesis of organic carbonates and cyclophanes. google.comgoogle.com |

Future Research Directions and Open Questions in Hexaethylphosphoramide Chemistry

Development of Green Synthetic Pathways

The traditional synthesis of phosphoramides often involves hazardous reagents and generates significant waste. Future research must prioritize the development of environmentally benign synthetic routes to Hexaethylphosphoramide. The principles of green chemistry—such as atom economy, use of safer solvents, and renewable feedstocks—provide a framework for this endeavor. huarenscience.com

Key research objectives in this area include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic methods is crucial. Research into novel catalysts, particularly those based on earth-abundant and non-toxic metals like iron and copper, could lead to more sustainable processes for P-N bond formation. huarenscience.com The use of iodine in catalytic amounts, potentially activated by hydrogen peroxide, for the dehydrogenative cross-coupling of P-H compounds and amines is a promising direction that warrants investigation for HEPA synthesis. nih.gov

Alternative Activation Methods: Exploring energy-efficient and solvent-free or solvent-minimal reaction conditions is a critical frontier. Techniques such as mechanochemistry and sonochemistry have shown promise for the synthesis of other phosphoramides, often proceeding under catalyst- and additive-free conditions, which could be adapted for the industrial-scale production of HEPA. researcher.life

Greener Starting Materials: A long-term goal is to replace traditional phosphorus sources like phosphorus trichloride (B1173362) with more sustainable alternatives. Investigating pathways that utilize white phosphorus (P4) or phosphoric acid directly would represent a significant leap forward in greening the entire lifecycle of HEPA production. researchgate.netwikipedia.org

A comparative table of potential synthetic strategies is presented below.

| Synthesis Strategy | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Phosphorus Source | Phosphorus oxychloride / Phosphorus trichloride | White Phosphorus (P4), Phosphoric Acid | Reduces hazardous intermediates and acidic waste. researchgate.netbohrium.com |

| Coupling Reagents | Stoichiometric bases (e.g., triethylamine) | Catalytic systems (e.g., Fe, Cu, Iodine) | Minimizes waste, enhances atom economy. huarenscience.comnih.gov |

| Reaction Conditions | Organic Solvents (e.g., Toluene, Dichloromethane) | Solvent-free (Mechanochemistry) or Green Solvents (e.g., water, bio-derived) | Reduces environmental impact and energy consumption. huarenscience.comresearcher.life |

| Energy Input | Conventional thermal heating | Sonochemistry, Microwaves | Potentially faster reaction times and lower energy usage. researcher.lifetaylorfrancis.com |

Investigation of Underexplored Reactivity Modes

The reactivity of HEPA is largely inferred from its smaller analogue, HMPA. However, the bulkier ethyl groups can introduce subtle yet significant differences in steric hindrance and electronic effects, potentially unlocking novel reaction pathways.

Future research should systematically explore:

Coordination Chemistry: As a ligand, HEPA's larger steric profile compared to HMPA could lead to the formation of metal complexes with unique geometries and catalytic activities. Investigating its coordination with a wide range of transition metals is essential.

Reactions as a Nucleophilic Reagent: While phosphoramides are known nucleophiles, the specific reactivity of HEPA in complex organic transformations is an open area. A documented example shows HEPA reacting with 2-imino-2H-chromene-3-carboxamide to synthesize a novel chromeno[2,3-d] ontosight.aihuarenscience.comresearchgate.netdiazaphosphinine derivative, highlighting its potential in constructing complex heterocyclic systems. researchgate.net Further exploration of its reactions with various electrophiles could yield new synthetic methodologies.

Frustrated Lewis Pair (FLP) Chemistry: The combination of the Lewis basic nitrogen atoms and the Lewis acidic phosphorus center, especially when sterically hindered, could enable HEPA to participate in FLP chemistry for the activation of small molecules like CO2, H2, or olefins.

Potential in Emerging Catalytic Systems

The unique electronic and steric properties of HEPA make it an attractive candidate for applications in catalysis, either as a ligand, a catalyst itself, or a catalyst precursor. Phosphoramidites have been recognized as a versatile and highly effective class of ligands for asymmetric catalysis. nih.gov

Promising research directions include:

Asymmetric Catalysis: Chiral versions of HEPA or its derivatives could be developed as ligands for transition metal-catalyzed asymmetric reactions. The modular nature of phosphoramidites allows for straightforward tuning, which could be exploited to create libraries of ligands for rapid screening in reactions like asymmetric hydrogenation, hydroformylation, or C-C bond formation. nih.govrsc.org

Organocatalysis: HEPA could be investigated as a nucleophilic organocatalyst, similar to how phosphines are used in reactions like the Baylis-Hillman or Rauhut-Currier reactions. wikipedia.orgacs.org

Synergistic Catalysis: In systems where multiple catalysts work in concert, HEPA could function as one component. For instance, it could act as a Lewis base to activate a substrate while a separate transition metal catalyst activates the other reactant. rsc.org A rapid, eco-friendly method for synthesizing heteroaryl ethers uses a phosphonium (B103445) salt generated in situ from a phosphoramide (B1221513) byproduct, suggesting a potential catalytic cycle where HEPA or its derivatives could play a key role. rsc.org

| Catalytic System | Potential Role of HEPA | Research Goal |

| Homogeneous Catalysis | Monodentate Ligand for Transition Metals (e.g., Rh, Pd, Au) | Tune selectivity and activity in cross-coupling, hydroformylation, etc. researchgate.netrsc.org |

| Asymmetric Catalysis | Chiral Ligand Precursor | Develop new, efficient catalysts for enantioselective synthesis. nih.govnih.gov |

| Organocatalysis | Nucleophilic Catalyst | Catalyze bond formation via zwitterionic intermediates. acs.org |

| In Situ Catalyst Generation | Catalyst Precursor | Form active phosphonium salt catalysts for transformations like ether synthesis. rsc.org |

Advanced Materials Science Applications

Organophosphorus compounds are increasingly recognized for their utility in materials science. researchgate.net HEPA, as a stable and functional organophosphorus molecule, could serve as a valuable building block or additive for a new generation of advanced materials.

Future investigations should focus on:

Polymer Precursors: Phosphoramides are being explored as precursors to advanced polymers and ceramics. ontosight.ai The incorporation of the phosphoramide moiety from HEPA into polymer backbones could impart desirable properties such as flame retardancy, thermal stability, and biodegradability. bohrium.com Research into the polymerization of HEPA-containing monomers is a key area.

Functional Additives: HEPA has been identified as a component in the formulation of electrochromic devices, where it functions as part of the solvent system. google.com It has also been used as a flux-enhancing additive in the interfacial polymerization process to create thin-film composite membranes for reverse osmosis, indicating its potential in water purification technologies. google.com Further optimization of its role in these and other functional fluid or composite systems is warranted.

Phosphorus-Doped Carbons: Carbonization of biomass or polymers in the presence of phosphorus-containing compounds like HEPA could be a route to phosphorus-doped carbons. researchgate.net These materials are of interest for applications in energy storage (supercapacitors, batteries) and catalysis due to their modified electronic properties and surface chemistry. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.